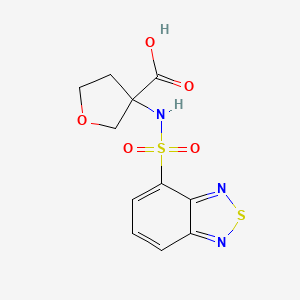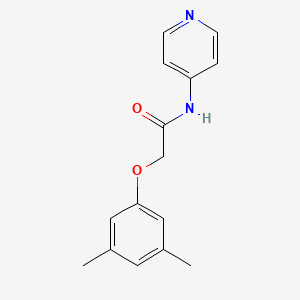![molecular formula C13H19N3O2 B7595495 N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide, also known as CPP or CPPene, is a synthetic compound that has been widely used in scientific research. CPPene has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene is a potent inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE). PDE is responsible for the degradation of cyclic AMP, which is an important intracellular signaling molecule. By inhibiting PDE, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene increases the levels of cyclic AMP, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit platelet aggregation and to have a neuroprotective effect. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been used to study the mechanisms of action of different drugs and to investigate the role of different signaling pathways in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has several advantages for lab experiments, including its potency, selectivity, and ease of use. It is also stable and has a long half-life, making it suitable for in vivo experiments. However, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has some limitations, including its solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory and autoimmune diseases. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has also been suggested as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene may be useful in studying the role of cyclic AMP signaling in different biological processes.
Méthodes De Synthèse
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene can be synthesized by reacting 1-hydroxycyclohexylmethylamine with 5-methylpyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.
Applications De Recherche Scientifique
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been extensively used in scientific research as a pharmacological tool to study various biological processes. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has also been used to study the mechanisms of action of different drugs and to investigate the role of different signaling pathways in various diseases.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-15-11(8-14-10)12(17)16-9-13(18)5-3-2-4-6-13/h7-8,18H,2-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPKISKUKWIVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)


![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)


![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)